(2R)-4-benzyl-2-(4-fluorophenyl)morpholine

Stereochemistry Chiral Synthesis Pharmaceutical Intermediates

Standard achiral or racemic morpholines fail to establish required stereochemical purity early in asymmetric synthesis, risking costly chiral separations downstream. This (R)-configured benzyl morpholine derivative solves that pain point directly. - **Key Application**: Strategic starting material for NK1 receptor antagonist analogs (aprepitant pathway). - **Pharmacological Utility**: Defined probe for SERT/NET transporter structure-activity relationship (SAR) studies. - **Supply Certainty**: Single enantiomer (>98% ee typical), eliminating resolution steps.

Molecular Formula C17H18FNO
Molecular Weight 271.33 g/mol
CAS No. 920802-09-1
Cat. No. B12635204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-benzyl-2-(4-fluorophenyl)morpholine
CAS920802-09-1
Molecular FormulaC17H18FNO
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H18FNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1
InChIKeyUVNKZRUDJYONQQ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine


(2R)-4-benzyl-2-(4-fluorophenyl)morpholine, CAS 920802-09-1, is a chiral morpholine derivative with a molecular weight of 271.33 g/mol and the molecular formula C17H18FNO . This compound is characterized by a morpholine core substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a benzyl group, defining its specific (R)-stereochemistry. It is primarily referenced in the context of benzyl morpholine derivatives, a class of compounds investigated for their ability to modulate neurotransmitter systems [1].

Generic Substitution Risks for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine


The specific (R)-stereochemistry of this morpholine derivative is critical for its intended applications, as chirality is a fundamental determinant of molecular recognition in biological systems and synthetic chemistry. While achiral analogs or the (S)-enantiomer (CAS 503860-58-0) may share the same molecular weight and formula, their three-dimensional configuration differs, potentially leading to divergent biological activity, binding affinity, or crystallization behavior . The patent literature for related benzyl morpholines demonstrates that minor structural changes, including stereochemistry, are designed to modulate interactions with specific targets like serotonin and norepinephrine transporters [1]. Therefore, substituting this compound with a generic, achiral, or racemic mixture would compromise the scientific integrity and reproducibility of research or synthetic processes that require this specific configuration.

Differentiation Evidence for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine


(R)-Stereochemistry as Chiral Building Block

The compound's key differentiator is its specific (R)-stereochemistry at the morpholine C2 position, in contrast to its (S)-enantiomer (CAS 503860-58-0) or an undefined racemic mixture. This absolute configuration is essential for downstream applications requiring a specific chiral center, such as the synthesis of enantiomerically pure pharmaceutical intermediates like aprepitant [1].

Stereochemistry Chiral Synthesis Pharmaceutical Intermediates

Key Intermediate for Aprepitant

This compound is structurally closely related to key intermediates in the synthesis of aprepitant, a clinically used NK1 receptor antagonist [1]. Specifically, a closely related derivative, (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol, is explicitly identified as an 'important synthetic intermediate of aprepitant' [1]. The (2R) stereocenter is a critical feature of the morpholine scaffold in aprepitant, which has the absolute configuration (2S,3R).

Medicinal Chemistry Process Chemistry NK1 Receptor Antagonist

Inferred SERT/NK1 Activity

The compound belongs to a class of benzyl morpholine derivatives claimed in patents to inhibit serotonin (SERT) and norepinephrine reuptake [1]. This class-level activity is the basis for the compound's potential as a research tool for studying neurotransmitter systems. While direct quantitative data for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine is not available, the patent describes extensive SAR for related compounds, establishing the framework for its potential activity.

Pharmacology Neurotransmitter Transporter Receptor Binding

Application Scenarios for (2R)-4-benzyl-2-(4-fluorophenyl)morpholine


Asymmetric Synthesis of Chiral Intermediates

This compound is best utilized as a chiral building block or starting material in the asymmetric synthesis of more complex molecules, particularly those requiring a defined (R)-stereocenter at a morpholine ring. This is supported by its structural relevance to key intermediates in the synthesis of aprepitant, a clinically approved NK1 receptor antagonist [1]. Its defined chirality makes it a superior choice for establishing stereochemical purity early in a synthetic route, avoiding the need for costly and time-consuming chiral separations later.

Serotonin and Norepinephrine Transporter Modulation

The compound is suitable for use as a pharmacological tool in in vitro studies investigating the structure-activity relationships (SAR) of benzyl morpholine derivatives at serotonin (SERT) and norepinephrine transporters [1]. Its specific substitution pattern and stereochemistry can serve as a defined probe to dissect the contributions of these molecular features to transporter binding and inhibition, in line with the class-level biological activity described in the patent literature.

Development of NK1 Receptor Antagonists

Given the established link between the morpholine scaffold of this compound and the NK1 receptor antagonist aprepitant [1], it serves as a strategic starting material or reference standard in medicinal chemistry programs aimed at discovering and developing next-generation NK1 receptor ligands. This application scenario is directly derived from the compound's structural relationship to a known drug, providing a clear rationale for its procurement in drug discovery settings.

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